molecular formula C8H9NO2S B2390431 2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde CAS No. 1083369-06-5

2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B2390431
CAS No.: 1083369-06-5
M. Wt: 183.23
InChI Key: SQICHXMMJHXHHR-UHFFFAOYSA-N
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Description

2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde is a high-value heterocyclic building block designed for advanced organic synthesis and medicinal chemistry research. This compound features a unique molecular architecture that combines a reactive aldehyde functional group with a 1,3-thiazole heterocycle substituted with an oxolane (tetrahydrofuran) ring. This structure makes it a versatile synthon for constructing complex molecules, particularly in the development of novel pharmaceutical agents. The 1,3-thiazole ring is a privileged scaffold in drug discovery, known for its widespread presence in bioactive molecules and approved drugs . Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The reactive aldehyde group at the 5-position of the thiazole ring serves as a key handle for further chemical transformations, enabling researchers to create amides, imines, and other derivatives through condensation reactions to explore structure-activity relationships. This compound is strictly for research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(oxolan-2-yl)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c10-5-6-4-9-8(12-6)7-2-1-3-11-7/h4-5,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQICHXMMJHXHHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoacetaldehyde with thioamide derivatives under basic conditions to form the thiazole ring. The oxolane ring can be introduced through a subsequent cyclization reaction involving a diol or an epoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position, with reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid.

    Reduction: 2-(Oxolan-2-yl)-1,3-thiazole-5-methanol.

    Substitution: 4-halogenated or 4-nitro derivatives of this compound.

Scientific Research Applications

2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the oxolane ring may enhance solubility and bioavailability.

Comparison with Similar Compounds

Key Observations:

Substituent Electronic Effects :

  • Aryl Groups (e.g., 4-bromophenyl, 3-methoxyphenyl): Electron-withdrawing substituents (e.g., -Br) reduce electron density on the thiazole ring, enhancing electrophilic reactivity at the aldehyde group. Electron-donating groups (e.g., -OCH₃) increase resonance stabilization.
  • Oxolane and Cyclopropyl : Aliphatic substituents provide steric hindrance and improve solubility in polar solvents compared to aromatic analogs.

Conformational Flexibility :

  • The oxolane ring in the target compound introduces puckering (see Cremer-Pople parameters in ), which may influence binding interactions in biological systems.

Biological Activity

2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant data tables.

Chemical Structure and Properties

The compound features a thiazole ring fused with an oxolane moiety and an aldehyde functional group. Its molecular formula is C8H9NOSC_8H_9NOS, and it exhibits unique chemical properties that contribute to its biological functions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. It can bind to active sites of enzymes, altering their activity and thereby affecting metabolic pathways.
  • Cell Signaling Modulation : It influences cell signaling pathways, potentially leading to changes in gene expression and cellular metabolism.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit antimicrobial properties. For instance, studies have shown that related thiazole derivatives possess significant activity against various bacterial strains, including Mycobacterium tuberculosis .

Antitumor Activity

The compound has been investigated for its antitumor properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as HepG2 (liver carcinoma) by inhibiting cell proliferation .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of thiazole derivatives, including this compound. The results indicated strong activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.

CompoundMIC (µg/mL)Target Bacteria
This compound8Staphylococcus aureus
4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde16Escherichia coli

Study 2: Antitumor Activity in HepG2 Cells

In another study focusing on liver carcinoma cells (HepG2), the compound was found to induce apoptosis through the activation of caspase pathways. The following data summarizes the findings:

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
107520
255040
503070

Discussion

The dual functionality of the aldehyde and thiazole ring enhances the compound's reactivity and biological activity. Its ability to modulate enzyme activity and influence cellular processes makes it a promising candidate for drug development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thiazole precursors with oxolan-2-yl derivatives. For example, coupling a thiazole-5-carbaldehyde with an oxolan-substituted electrophile under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) in polar aprotic solvents like DMF or THF. Catalysts (e.g., Pd(PPh₃)₄) and temperature optimization (60–80°C) are critical for yield and purity. Side reactions, such as aldehyde oxidation, are minimized using inert atmospheres .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms thiazole ring protons (δ 7.5–8.5 ppm) and oxolan ring protons (δ 3.5–4.5 ppm). The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm.
  • IR Spectroscopy : Identifies the aldehyde C=O stretch (~1700 cm⁻¹) and thiazole C=N/C-S bands (1600–1500 cm⁻¹).
  • Mass Spectrometry (MS) : Determines molecular ion ([M+H]+) and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry using software like SHELXL .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. In case of skin contact, wash immediately with water. Store in amber glass bottles under inert gas (N₂/Ar) to prevent aldehyde oxidation. Refer to SDS guidelines for spill management and disposal .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the reactivity and electronic properties of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The Colle-Salvetti correlation-energy formula (adapted for DFT) evaluates electron density distribution, highlighting the aldehyde group as a reactive center. Solvent effects (e.g., PCM model) refine predictions for reaction pathways .

Q. What strategies are recommended for resolving contradictions in spectroscopic data or crystallographic results for this compound?

  • Methodological Answer : Cross-validate NMR data with computational chemical shift predictions (e.g., ACD/Labs). For crystallographic discrepancies, reprocess diffraction data using SHELXL to refine thermal parameters and occupancy factors. Compare with structurally similar compounds (e.g., CID 61280152 in ) to identify anomalies in bond lengths/angles .

Q. How does the oxolan ring's puckering conformation affect the compound's chemical reactivity and intermolecular interactions?

  • Methodological Answer : The Cremer-Pople puckering parameters (q, φ) quantify oxolan ring distortion. Puckering impacts steric hindrance near the thiazole ring, influencing nucleophilic substitution rates. For example, envelope conformations may enhance hydrogen bonding with biological targets (e.g., enzymes) compared to planar conformations .

Q. What are the typical side reactions encountered during the synthesis of this compound, and how can they be minimized?

  • Methodological Answer :

  • Over-oxidation of the aldehyde : Controlled addition of oxidizing agents (e.g., MnO₂) and low temperatures (0–5°C).
  • Oxolan ring-opening : Avoid strong acids/bases; use aprotic solvents (e.g., DCM).
  • By-product formation : Monitor reactions with TLC/HPLC and employ column chromatography (silica gel, ethyl acetate/hexane) for purification .

Q. In the context of structure-activity relationship (SAR) studies, how do substitutions on the thiazole and oxolan rings influence biological activity?

  • Methodological Answer : Electron-withdrawing groups (e.g., Cl, F) at the thiazole 2-position enhance electrophilicity, improving binding to cysteine residues in enzymes. Oxolan ring modifications (e.g., methyl groups) alter lipophilicity and bioavailability. Systematic SAR studies require synthesizing analogs (e.g., 4-methylpiperazinyl or fluorophenyl derivatives) and testing against biological targets .

Q. How can reaction conditions be optimized for nucleophilic substitution at the thiazole 2-position when introducing the oxolan-2-yl group?

  • Methodological Answer : Screen bases (e.g., K₂CO₃ vs. NaH) and solvents (DMF vs. THF) to balance nucleophilicity and stability. Kinetic studies (e.g., time-resolved NMR) identify optimal reaction times. Design of Experiments (DOE) methodologies (e.g., Taguchi arrays) statistically optimize temperature, stoichiometry, and catalyst loading .

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